Digitoxigenin

Catalog No.
S526082
CAS No.
143-62-4
M.F
C23H34O4
M. Wt
374.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Digitoxigenin

CAS Number

143-62-4

Product Name

Digitoxigenin

IUPAC Name

3-[(3S,5R,8R,9S,10S,13R,14S,17R)-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

Molecular Formula

C23H34O4

Molecular Weight

374.5 g/mol

InChI

InChI=1S/C23H34O4/c1-21-8-5-16(24)12-15(21)3-4-19-18(21)6-9-22(2)17(7-10-23(19,22)26)14-11-20(25)27-13-14/h11,15-19,24,26H,3-10,12-13H2,1-2H3/t15-,16+,17-,18+,19-,21+,22-,23+/m1/s1

InChI Key

XZTUSOXSLKTKJQ-CESUGQOBSA-N

SMILES

CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)O

Solubility

Soluble in DMSO

Synonyms

Digitoxigenin; Cerberigenin; Thevetigenin; Echujetin; Digitoxigenine;

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)O

Isomeric SMILES

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O

Description

The exact mass of the compound Digitoxigenin is 374.2457 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 407806. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Cardiac Glycosides - Cardenolides - Digitoxin. It belongs to the ontological category of 3beta-hydroxy steroid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Cardanolides and derivatives [ST0112]. However, this does not mean our product can be used or applied in the same or a similar way.

Wound Healing

Synthesis and Biological Evaluation

Antileishmanial Activity

Digitoxigenin is a cardenolide, specifically the aglycone of digitoxin, a cardiac glycoside. Its chemical structure is characterized by a steroid backbone with a furan-2-one moiety attached to the cyclopenta[a]phenanthrene derivative. The molecular formula for digitoxigenin is C23H34O4C_{23}H_{34}O_{4}, and it has a molecular weight of approximately 374.51 g/mol. The compound is known for its role in enhancing cardiac contractility, making it significant in pharmacological applications related to heart conditions .

Digitoxigenin's mechanism of action is similar to other cardenolides. It inhibits the sodium-potassium pump, an enzyme crucial for maintaining ion balance in heart muscle cells. This inhibition increases the intracellular concentration of sodium, which strengthens heart contractions but can also lead to arrhythmias (irregular heartbeats) at high doses [].

Digitoxigenin can undergo various chemical transformations:

  • Acetylation: Digitoxigenin can be acetylated using acetic acid in pyridine, yielding digitoxigenin acetate, which melts at 218°C .
  • Oxidation: It can be oxidized with chromic oxide in acetic acid to form digitoxigenone, a ketone derivative .
  • Reduction: Hydrogenation of digitoxigenin using a platinum catalyst results in 20:22-dihydrodigitoxigenin, which has different physical properties, including a melting point of 224°C .

These reactions illustrate the compound's versatility and potential for derivatization in synthetic organic chemistry.

Digitoxigenin exhibits significant biological activity, primarily as an inhibitor of the sodium/potassium-transporting ATPase enzyme. This inhibition leads to increased intracellular sodium levels, which subsequently enhances calcium influx into cardiac cells, improving cardiac contractility. This mechanism makes digitoxigenin useful in treating heart failure and other cardiac conditions . Additionally, it has been studied for its cytotoxic effects against certain cancer cell lines, suggesting potential applications in oncology .

The synthesis of digitoxigenin can be achieved through several methods:

  • Hydrolysis of Digitoxin: Digitoxin can be hydrolyzed to yield digitoxigenin and sugar components. This method is commonly used due to its straightforward approach and high yield .
  • Total Synthesis: Advanced synthetic routes have been developed that involve multiple steps, including the formation of key intermediates such as β,γ-unsaturated ketones, followed by ring closure and functional group modifications to yield digitoxigenin .

Digitoxigenin's primary applications are in:

  • Cardiac Therapy: It is used as a cardiotonic agent to treat heart failure by increasing myocardial contractility.
  • Cancer Research: Its cytotoxic properties have led to investigations into its potential as an antitumor agent, particularly in relation to its effects on calcium ATPases .
  • Synthetic Chemistry: As a precursor for synthesizing other biologically active compounds, digitoxigenin serves as an important building block in medicinal chemistry.

Research on digitoxigenin has highlighted its interactions with various biological systems:

  • Sodium/Potassium ATPase: The primary interaction involves inhibition of this enzyme, which is crucial for maintaining cellular ion balance and excitability in cardiac tissues .
  • Calcium Signaling: Studies have shown that derivatives of digitoxigenin can modulate calcium signaling pathways, impacting muscle contraction and cellular responses to stimuli .

These interactions underscore the compound's importance in both therapeutic and research contexts.

Several compounds share structural similarities with digitoxigenin, including:

Compound NameStructural FeaturesUnique Aspects
DigoxinCardenolide with similar steroid backboneMore widely used clinically than digitoxigenin
GitoxinCardenolide with furan moietyExhibits different pharmacokinetics and potency
ThevetigeninCardenolide structureDerived from Thevetia species; used in traditional medicine
Acetyl DigitoxigeninAcetylated form of digitoxigeninEnhanced lipid solubility may affect bioavailability

Digitoxigenin is unique due to its specific biological activity profile and potential therapeutic applications compared to these similar compounds. Its role as an aglycone allows for distinct pharmacological properties that may differ significantly from those of glycosides like digoxin or gitoxin.

Digitoxigenin is predominantly found in species of the genus Digitalis, with Digitalis purpurea (common foxglove) and Digitalis lanata (woolly foxglove) serving as the primary natural sources [1] [2]. Digitalis purpurea, native to temperate Europe, is the original source of cardiac glycosides and has been widely naturalized in parts of North America and other temperate regions [1]. This biennial plant produces digitoxigenin primarily in its leaves, with the compound serving as the aglycone portion of various cardiac glycosides including digitoxin [3] [4].

Quantitative analysis of wild Sardinian Digitalis purpurea populations has revealed significant variation in digitoxigenin content, with concentrations ranging from 11.34 to 240.59 milligrams per kilogram of fresh material [4]. This substantial variability appears to be independent of morphological characteristics and geographic origin, suggesting that digitoxigenin production is influenced by complex genetic and environmental factors [4]. The compound accumulates predominantly in the leaves of two-year-old plants, reaching maximum concentrations during the flowering period [4].

Digitalis lanata represents another major source of digitoxigenin, particularly valued for industrial production of cardiac glycosides [5] [2]. Comparative studies across three Digitalis species (D. lanata, D. ferruginea, and D. grandiflora) from the central Balkans have demonstrated that D. lanata shows the highest concentration of cardenolides, including digitoxigenin derivatives, compared to the other species [2] [6]. The species exhibits highly conserved digitoxigenin content within populations, indicating genetic stability in the biosynthetic pathways responsible for its production [2].

The distribution of digitoxigenin-containing compounds varies significantly among Digitalis species. While D. lanata and D. ferruginea show considerable similarity in their cardenolide profiles, D. grandiflora exhibits distinct chemical characteristics with lower overall digitoxigenin-derived compound concentrations [2]. The enzymatic conversion of primary glycosides such as lanatoside A, B, and C into their corresponding secondary glycosides is regulated by species-specific enzyme activities, with the hydrolysis of lanatoside C to form digoxin occurring through a two-stage process involving digilanidase and deacetylation steps [6].

Enzymatic Pathways for Cardenolide Biosynthesis

The biosynthesis of digitoxigenin follows a complex enzymatic pathway that begins with sterol precursors and proceeds through multiple intermediate compounds [7] [8] [9]. Recent molecular studies have identified a cytochrome P450 enzyme, CYP87A4, as the sterol side-chain cleaving enzyme that catalyzes the first and rate-limiting step in digitoxigenin biosynthesis [7]. This enzyme converts both cholesterol and campesterol to pregnenolone, indicating that digitoxigenin biosynthesis can utilize multiple sterol precursors, contrary to previous assumptions that cholesterol was the sole precursor [7].

The biosynthetic pathway proceeds through several key intermediates, with pregnenolone serving as a crucial early precursor [8] [9]. Radiolabeling studies using isolated Digitalis lanata leaves have demonstrated the incorporation of both pregnenolone-7α-³H and progesterone-7α-³H into digitoxigenin, gitoxigenin, and digoxigenin [8] [9]. The conversion of pregnenolone to progesterone has been confirmed in the same experimental systems, suggesting that progesterone serves as an equally effective precursor for cardenolide biosynthesis [8] [9].

Four key enzymes control the steroid core modifications during digitoxigenin biosynthesis [10]. These include Ec3βHSD (a 3β-hydroxysteroid dehydrogenase), Ec3KSI (a ketosteroid isomerase), EcP5βR2 (a progesterone 5β-reductase), and EcDET2 (a steroid 5α-reductase) [10]. These enzymes work together to determine the stereochemistry at carbon 5 of the steroid core, with natural variation in their expression and sequence contributing to the structural diversity observed in cardenolides across different plant species [10].

The role of deoxycorticosterone in digitoxigenin biosynthesis has been investigated through dual isotope labeling experiments [11]. While the transformation of progesterone into deoxycorticosterone occurs in vivo, the biosynthetic route from progesterone via deoxycorticosterone to cardenolides has been found to be of minimal significance compared to other pathways [11]. The biosynthetic pathway demonstrates remarkable specificity, with all Digitalis cardenolides maintaining a 5β-configuration, requiring stereospecific 5β-reduction of progesterone as a potentially rate-limiting step [12].

Glycosylation represents a critical step in the formation of bioactive digitoxigenin derivatives [13]. Two UDP-dependent glycosyltransferases, UGT73C44 and UGT73C45, have been identified as capable of glucosylating digitoxigenin and other cardenolide pathway intermediates [13]. UGT73C44 demonstrates high specificity for cardenolide substrates with a low Km value of 7.0 μM for digitoxigenin, while UGT73C45 exhibits broader substrate specificity [13]. These enzymes show tissue-specific expression patterns, with UGT73C44 showing highest expression in leaves and UGT73C45 in flowers [13].

Ecological Role in Plant Defense Mechanisms

Digitoxigenin and its derivatives serve as potent chemical defense compounds against herbivorous insects and other plant antagonists [14] [15] [16]. The primary mechanism of action involves specific inhibition of Na⁺/K⁺-ATPases in animal cells, making these compounds highly toxic to most herbivores while remaining relatively harmless to the producing plants [14] [16]. This targeted toxicity allows plants to defend themselves effectively against a broad range of potential herbivores.

The defensive effectiveness of digitoxigenin-derived compounds varies significantly depending on their structural modifications and the specific herbivore species encountered [14] [15]. Studies using seventeen different cardiac glycosides applied to Na⁺/K⁺-ATPases from adapted and non-adapted insect species have revealed selectivity differences ranging from 4- to 94-fold between resistant and susceptible enzymes [14]. This selectivity suggests that plants can target particular herbivores with structurally specific compounds, providing a mechanism for refined defensive strategies [14].

Experimental evidence from Erysimum cheiranthoides demonstrates that digitoxigenin-derived cardenolides provide enhanced protection against generalist herbivores compared to other cardenolide types [15]. A mutant line with altered cardenolide composition, featuring increased digitoxigenin-derived compounds compensating for decreased cannogenol- and strophanthidin-derived cardenolides, showed improved resistance against both Myzus persicae (green peach aphid) and Trichoplusia ni (cabbage looper) [15]. This finding supports the hypothesis that cardenolide structural diversity allows plants to optimize their defenses against different herbivore species or feeding guilds [15].

The physiological mechanisms by which insects cope with digitoxigenin exposure involve multiple strategies beyond simple target site insensitivity [16] [17]. Some lepidopteran species, despite possessing highly sensitive Na⁺/K⁺-ATPases, demonstrate remarkable resistance to cardenolides through barrier mechanisms in the perineurium surrounding nervous tissue [16]. This perineurium functions as both a diffusion barrier for polar cardenolides and provides active efflux transport for non-polar compounds through P-glycoprotein-like transporters [16].

The evolutionary arms race between plants producing digitoxigenin-based defenses and their herbivores has led to sophisticated resistance mechanisms in adapted insects [17]. Studies using Drosophila melanogaster knockout mutants have demonstrated the protective role of multidrug transporters and organic anion transporting polypeptides against cardenolide toxicity [17]. Mutant flies lacking these transporters showed increased mortality and neurological effects when exposed to digitoxigenin-containing diets, confirming the importance of active transport mechanisms in insect defense against these plant toxins [17].

The role of digitoxigenin-based compounds in plant defense extends beyond direct toxicity to include effects on herbivore behavior and development [18]. These compounds can influence feeding patterns, growth rates, and reproductive success of herbivorous insects, thereby reducing the overall impact of herbivory on plant fitness [18]. The diversity of cardenolide structures, including various digitoxigenin derivatives, allows plants to maintain effective defenses against multiple herbivore species while potentially avoiding the evolution of universal resistance mechanisms [18].

Extraction and Purification Methodologies

The extraction and purification of digitoxigenin from plant materials involves multiple sequential steps designed to isolate the compound from complex plant matrices while maintaining its structural integrity [19] [20] [21]. The most widely employed initial extraction method utilizes organic solvents, with methanol and acetone being the primary choices for extracting cardenolide-containing compounds from dried plant material [19] [20].

A comprehensive purification protocol begins with acetone extraction of Digitalis lanata leaves, followed by filtration through activated charcoal to remove chlorophyll and other pigments [19]. The acetone extract is concentrated and subjected to acid hydrolysis using 1 M hydrochloric acid at 55°C to cleave glycosidic bonds, liberating the digitoxigenin aglycone from its glycoside derivatives [19]. This hydrolysis step is critical for obtaining pure digitoxigenin, as most naturally occurring forms exist as glycosylated derivatives [19].

Following acid hydrolysis, the reaction mixture undergoes liquid-liquid extraction using dichloromethane to separate the aglycone from aqueous-soluble components [19] [21]. The organic layer is sequentially washed with 3% sodium bicarbonate solution and water to neutralize residual acid and remove water-soluble impurities [19]. The dichloromethane extract is then dried over anhydrous sodium sulfate and concentrated to yield a crude digitoxigenin-enriched residue [19].

Chromatographic purification represents the final refinement step in digitoxigenin isolation [19] [22]. Silica gel column chromatography using gradient elution with dichloromethane and ethyl acetate mixtures provides effective separation of digitoxigenin from related cardenolides [19] [22]. The elution typically begins with 100% dichloromethane, progressing through 95:5, 90:10, and 70:30 dichloromethane:ethyl acetate ratios [19]. Fractions containing digitoxigenin are identified using thin-layer chromatography with Kedde reagent as a cardenolide-specific detection system [19].

Advanced chromatographic techniques have been developed for enhanced purification efficiency [23] [22]. Two-dimensional countercurrent chromatography coupled with high-performance liquid chromatography provides superior resolution for complex natural product mixtures [23]. This approach utilizes countercurrent chromatography as the first dimension for initial separation, followed by reversed-phase HPLC for final purification [23]. The method achieves high purity levels while maintaining reasonable recovery yields [23].

High-performance liquid chromatography methods for digitoxigenin analysis typically employ C18 reversed-phase columns with acetonitrile-water mobile phases [24] [25] [26]. The Newcrom R1 column, specifically designed for steroid separations, provides excellent resolution for digitoxigenin analysis [24]. Detection is commonly achieved using UV absorption at 220-230 nm, corresponding to the characteristic absorption maximum of the cardenolide chromophore [26].

Liquid chromatography-mass spectrometry represents the most sensitive and specific analytical approach for digitoxigenin quantification [27] [28] [29]. Electrospray ionization in positive mode generates abundant [M + NH₄]⁺ ions for digitoxigenin, with characteristic fragmentation patterns enabling selective reaction monitoring [27] [29]. The method achieves detection limits in the nanogram per milliliter range, making it suitable for both analytical and preparative applications [27] [29].

Sample preparation for biological matrices requires additional purification steps to remove interfering compounds [25] [30]. Solid-phase extraction using C18 cartridges effectively concentrates digitoxigenin while removing proteins and other macromolecules [25]. Liquid-liquid extraction with ethyl acetate-heptane-dichloromethane mixtures provides an alternative approach for biological sample cleanup [30].

Quality control during purification involves multiple analytical checkpoints to ensure compound identity and purity [19] [26]. Thin-layer chromatography using ethyl acetate as the mobile phase and Kedde reagent for visualization provides rapid purity assessment [19]. High-performance liquid chromatography with UV detection offers quantitative purity determination, with acceptable pharmaceutical preparations typically requiring greater than 98% purity [19] [26].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

374.24570956 g/mol

Monoisotopic Mass

374.24570956 g/mol

Heavy Atom Count

27

LogP

2.64 (LogP)

Appearance

Solid powder

Melting Point

253.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

S63WOD4VOL

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory.;
H300 (97.56%): Fatal if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

143-62-4

Wikipedia

Digitoxigenin

Use Classification

Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Cardanolides and derivatives [ST0112]

Dates

Modify: 2023-08-15
1: Prinsloo G, Marokane CK, Street RA. Anti-HIV activity of southern African plants: Current developments, phytochemistry and future research. J Ethnopharmacol. 2018 Jan 10;210:133-155. doi: 10.1016/j.jep.2017.08.005. Epub 2017 Aug 12. Review. PubMed PMID: 28807850.
2: Ng SC. Emerging leadership lecture: Inflammatory bowel disease in Asia: emergence of a "Western" disease. J Gastroenterol Hepatol. 2015 Mar;30(3):440-5. doi: 10.1111/jgh.12859. Review. PubMed PMID: 25469874.
3: Manunta P, Ferrandi M, Messaggio E, Ferrari P. A new antihypertensive agent that antagonizes the prohypertensive effect of endogenous ouabain and adducin. Cardiovasc Hematol Agents Med Chem. 2006 Jan;4(1):61-6. Review. PubMed PMID: 16529550.
4: Ferrandi M, Manunta P, Ferrari P, Bianchi G. The endogenous ouabain: molecular basis of its role in hypertension and cardiovascular complications. Front Biosci. 2005 Sep 1;10:2472-7. Review. PubMed PMID: 15970509.
5: Knudsen T. The Na+/K(+)-pump in rat peritoneal mast cells: some aspects of regulation of activity and cellular function. Dan Med Bull. 1995 Nov;42(5):441-54. Review. PubMed PMID: 8747801.
6: LeWinn EB. The steroidal actions of digitalis. Perspect Biol Med. 1984 Winter;27(2):183-99. Review. PubMed PMID: 6371702.

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